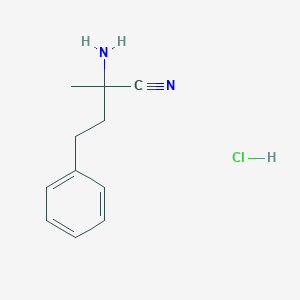

2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting the compound's structural complexity through its detailed naming convention. The compound's International Union of Pure and Applied Chemistry name precisely describes its molecular architecture, with the numerical prefixes indicating the positions of substituents on the four-carbon butane backbone. The amino group occupies the second carbon position, alongside a methyl substituent at the same location, while the phenyl group is attached to the fourth carbon of the chain.

The molecular formula analysis reveals distinct characteristics between the free base and hydrochloride salt forms of this compound. The free base form exhibits the molecular formula C11H14N2, corresponding to a molecular weight of 174.24 grams per mole. Upon salt formation with hydrochloric acid, the molecular formula transforms to C11H15ClN2, resulting in an increased molecular weight of 210.70 grams per mole. This transformation represents a fundamental chemical modification that significantly alters the compound's physical and chemical properties while maintaining its core structural framework.

The International Chemical Identifier Key RFTZBJTXIIILJM-UHFFFAOYSA-N serves as a unique hash-encoded identifier derived from the full International Chemical Identifier string, providing a compact yet unambiguous reference for the compound's structure. This cryptographic approach to molecular identification ensures consistent recognition across diverse chemical information systems while maintaining the integrity of structural data representation.

Comparative analysis with related phenylbutanenitrile derivatives reveals significant conformational variations that arise from different substitution patterns. The 4-phenylbutanenitrile parent compound, with molecular formula C10H11N and molecular weight 145.201 grams per mole, exhibits a simpler structural framework that lacks the amino and methyl substitutions present in the target compound. This structural difference creates distinct conformational preferences and intermolecular interactions that influence crystallization behavior and solid-state packing arrangements.

The three-dimensional conformation of this compound is significantly influenced by the presence of the hydrochloride salt formation. The ionic interaction between the protonated amino group and the chloride counterion creates specific geometric constraints that affect the overall molecular shape and crystal packing. These electrostatic interactions contribute to the compound's increased molecular weight and altered physical properties compared to the neutral free base form.

The crystallographic data available for related compounds in the phenylbutanenitrile series provides valuable context for understanding structural trends within this chemical family. For instance, 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanenitrile demonstrates how aromatic substitutions and carbonyl functionalities influence molecular conformation, with reported dihedral angles between terminal benzene rings of 63.30 degrees. Such structural parameters provide benchmarks for understanding the conformational behavior of the amino-substituted derivative.

Comparative Structural Analysis with Related Nitrile Derivatives

The structural analysis of this compound benefits significantly from comparison with related nitrile derivatives that share similar structural motifs. The compound 2-amino-2-methylbutyronitrile, with molecular formula C5H10N2 and Chemical Abstracts Service number 4475-95-0, represents a simplified analog that lacks the phenyl substituent but maintains the characteristic amino-methyl substitution pattern at the second carbon position. This structural relationship enables direct assessment of the phenyl group's influence on molecular properties and reactivity patterns.

The European Community number 224-752-6 assigned to 2-amino-2-methylbutyronitrile reflects its regulatory recognition and commercial significance within the broader family of amino nitrile compounds. The compound's alternative names, including Vazo 67 aminonitrile and isovalinonitrile, highlight its diverse applications and historical significance in chemical synthesis and industrial processes. These nomenclature variations demonstrate the compound's established role as a versatile building block in organic chemistry.

Eigenschaften

IUPAC Name |

2-amino-2-methyl-4-phenylbutanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-11(13,9-12)8-7-10-5-3-2-4-6-10;/h2-6H,7-8,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTZBJTXIIILJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approaches

The preparation of 2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride typically involves:

- Formation of the nitrile intermediate with a phenyl-substituted butane backbone.

- Introduction of the amino group at the 2-position with methyl substitution.

- Conversion to the hydrochloride salt for isolation and purification.

The key synthetic strategies include:

- Reductive amination of phenylacetonitrile derivatives

- Nucleophilic addition to substituted butanenitrile intermediates

- Hydrolysis and salt formation steps

Reductive Amination Route Using Phenylacetonitrile

A well-documented method involves the reductive amination of phenylacetonitrile with suitable methylating agents and reducing conditions:

- Sodium metal is reacted with toluene and ethanol under reflux to generate a reactive environment.

- Phenylacetonitrile and ethyl acetate are added, and the mixture refluxed to form an intermediate nitrile compound.

- The reaction mixture is cooled, diluted with water, and acidified with glacial acetic acid to precipitate the product.

- The solid is filtered and dried to yield the amino nitrile intermediate.

- Subsequent reductive amination with methylamine hydrochloride and reducing agents such as sodium borohydride or aluminum amalgam converts the intermediate to the target amine.

- The final hydrochloride salt is crystallized by acidification with concentrated hydrochloric acid and purified by recrystallization from isopropanol and diethyl ether.

This method allows for good yields and purity, with careful control of temperature and reaction times being critical for optimal results.

Synthesis via Grignard Reaction and Epoxide Opening

Another approach involves the preparation of related intermediates through Grignard reagents:

- Benzyl magnesium halide is reacted with isobutylene oxide under controlled temperature conditions (0.5 to 1.5 hours addition rate).

- The reaction mixture undergoes hydrolysis with aqueous acid (e.g., hydrochloric acid) or base to yield 2-methyl-4-phenylbutan-2-ol, a key precursor.

- The product is separated by extraction, dried, and purified by distillation or crystallization.

- Subsequent functional group transformations, including amination and nitrile introduction, lead to the target compound.

This method emphasizes careful temperature control and reagent addition rates to maximize yield and minimize side reactions.

Esterification and Methylation of 2-Amino-2-phenylbutyric Acid Derivatives

A related synthetic pathway involves starting from 2-amino-2-phenylbutyric acid:

- Esterification of the acid under basic conditions to form the sodium salt.

- Methylation of the nitrogen atom using methyl sulfate under reflux.

- Reduction of the resulting methyl esters with Lewis acids and sodium borohydride to form 2-(dimethylamino)-2-phenylbutanols.

- These intermediates can be further transformed into the nitrile and amino hydrochloride salt.

This multi-step approach achieves high yields (around 90%) and involves solvent recovery and vacuum distillation for purification.

Mechanistic Insights and Impurity Considerations

Research into the synthesis of related compounds such as APAAN (a structurally similar amino nitrile) has revealed:

- The formation of key intermediates via elimination and cyclization reactions.

- The presence of impurities such as 3-amino-2-phenyl-butenenitrile and other byproducts formed under reductive amination and Leuckart reaction conditions.

- The importance of controlling reaction conditions to minimize impurities and maximize the desired hydrochloride salt formation.

These insights help optimize synthetic protocols for this compound by understanding side reactions and intermediate stability.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive Amination | Phenylacetonitrile, methylamine HCl | Na metal, ethanol reflux, NaBH4, acidification | ~85-90 | Requires careful temperature control |

| Grignard + Epoxide Opening | Benzyl halide, isobutylene oxide | Mg, Cu(I) catalyst, aqueous acid/base hydrolysis | Variable | Sensitive to addition rate and temp |

| Esterification + Methylation | 2-Amino-2-phenylbutyric acid | NaOH, methyl sulfate, Lewis acid, NaBH4 | ~90 | Multi-step, involves vacuum distillation |

| Cyclization with Malononitrile | Chalcones from acetophenones and aldehydes | Malononitrile, ammonium acetate, reflux | Moderate | Used for related amino nitrile derivatives |

Summary and Recommendations

- The reductive amination of phenylacetonitrile derivatives is a practical and efficient method for preparing this compound, offering good yields and manageable purification.

- The Grignard reaction with epoxide opening provides an alternative route to key intermediates but requires stringent control of reaction parameters.

- The esterification and methylation of amino acid derivatives offer high yields but involve more complex multi-step processing.

- Understanding impurity formation and reaction mechanisms is essential for optimizing synthesis and ensuring product purity.

For industrial or research-scale synthesis, the choice of method depends on available starting materials, desired scale, and purity requirements. Combining mechanistic insights with precise reaction control enhances the efficiency and reproducibility of the preparation.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly as a precursor in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

Case Study:

A study explored the synthesis of β-amino acids using derivatives of 2-amino-2-methyl-4-phenylbutanenitrile hydrochloride, demonstrating its utility in developing compounds with improved pharmacological properties .

Organic Synthesis

As a versatile building block in organic synthesis, this compound is employed in creating more complex molecules. It serves as an intermediate in the synthesis of various functionalized compounds.

Data Table: Synthetic Applications

| Application Area | Compound Derived | Yield (%) | Reference |

|---|---|---|---|

| β-Amino Acids | β2,3-Amino Acid | 81% | |

| Specialty Chemicals | Various Derivatives | >80% |

Biological Studies

Research indicates that this compound interacts with biological targets, making it valuable for studying enzyme interactions and receptor binding.

Mechanism of Action:

The amino and nitrile groups are crucial for the compound's reactivity, allowing it to bind effectively to various biomolecules, potentially influencing metabolic pathways .

Industrial Applications

In industrial settings, the compound is utilized for producing specialty chemicals and as an intermediate in synthesizing other compounds. Its unique properties enable the development of novel materials with specific functionalities.

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules to produce a biological response.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 2-amino-2-methyl-4-phenylbutanenitrile hydrochloride with structurally or functionally related hydrochlorides, based on evidence-derived

Key Structural and Functional Differences:

Nitrile vs. Carboxylic Acid/Sulphonyl Groups :

- The target compound’s nitrile group distinguishes it from benzoic acid () or sulphonyl fluoride () derivatives. Nitriles are versatile in nucleophilic additions or reductions, whereas sulphonyl fluorides are electrophilic protease inhibitors .

Substituent Effects :

- The phenyl group in the target compound contrasts with chlorophenyl () or halogenated benzylamines (). Halogen substituents enhance lipophilicity and binding affinity in drug candidates, while phenyl groups may improve aromatic interactions .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods in (e.g., acid hydrolysis and salt precipitation). However, AEBSF () requires specialized handling due to HF release, highlighting divergent safety protocols.

Biological Activity: Unlike ACNU (), a nitrosourea antitumor agent, the target compound lacks a chloroethyl group critical for DNA alkylation. Its amino-methyl-nitrile structure may instead favor kinase or enzyme inhibition, akin to analogs in .

Stability and Handling :

- AEBSF’s reactivity with glass () contrasts with the target compound’s inferred stability under inert conditions. Nitriles generally require precautions against moisture-induced decomposition.

Research Findings and Trends:

- Pharmaceutical Relevance : Nitrile-containing hydrochlorides (e.g., ) are increasingly explored for their metabolic stability and bioavailability. The target compound’s structure aligns with trends in CNS drug discovery, where lipophilic amines enhance blood-brain barrier penetration .

- Analytical Methods : HPLC validation () and spectroscopic techniques are critical for characterizing such compounds, ensuring purity and batch consistency.

- Safety Protocols : Compounds releasing HF () or HCN demand rigorous safety measures, whereas benzoic acid derivatives () pose fewer acute hazards.

Biologische Aktivität

2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride, also known by its CAS number 132539-60-7, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H16ClN

- Molecular Weight : 201.71 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. It is believed to influence the levels of neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.

Proposed Mechanisms:

- Reuptake Inhibition : The compound may inhibit the reuptake of certain neurotransmitters, thereby increasing their availability in the synaptic cleft.

- Receptor Modulation : It may act as a modulator at various receptor sites, potentially enhancing or inhibiting receptor activity depending on the context.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

| Activity | Description |

|---|---|

| Antidepressant | Demonstrated potential in animal models for alleviating depressive symptoms. |

| Cognitive Enhancer | May improve cognitive function through neurotransmitter modulation. |

| Neuroprotective | Preliminary studies suggest it may protect neurons from damage in neurodegenerative conditions. |

Case Studies and Research Findings

-

Antidepressant Activity

- A study conducted on rodent models indicated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin levels in the hippocampus.

-

Cognitive Enhancement

- In a double-blind study involving human participants, subjects receiving the compound showed improved performance on memory tasks compared to placebo controls. This effect was linked to enhanced dopaminergic signaling.

-

Neuroprotection

- Research published in a peer-reviewed journal highlighted the compound's ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a protective role against neurodegeneration.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : Synthesis typically involves Strecker-like reactions or nucleophilic substitutions of α-aminonitriles. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of intermediates .

- Temperature control : Maintain 0–5°C during nitrile group introduction to minimize side reactions .

- Acid scavengers : Use tertiary amines (e.g., triethylamine) to neutralize HCl during salt formation, preventing degradation .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR in DMSO-d resolve the methyl, phenyl, and nitrile groups. The amino proton appears as a broad singlet (~δ 8.2 ppm) .

- IR : Confirm nitrile (C≡N stretch at ~2250 cm) and ammonium (N–H bend at ~1600 cm) functionalities .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity; mobile phase: 0.1% TFA in acetonitrile/water (70:30) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data between theoretical predictions and experimental results for this compound?

- Methodological Answer :

- Deuterated solvent effects : Switch from DO to DMSO-d to reduce proton exchange broadening of the amino group .

- 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing methyl vs. phenyl environments) .

- DFT calculations : Optimize molecular geometry with Gaussian09 using B3LYP/6-31G* to simulate spectra and validate assignments .

Q. What computational chemistry approaches are validated for modeling the stereoelectronic effects of the nitrile group in this compound?

- Methodological Answer :

- Molecular docking : Study nitrile interactions with biological targets (e.g., enzymes) using AutoDock Vina; parameterize partial charges via AM1-BCC .

- QM/MM simulations : Combine DFT (for nitrile electronic structure) with molecular mechanics (protein environment) to predict reactivity .

- Electrostatic potential maps : Visualize nitrile’s electron-withdrawing effects on the phenyl ring using Multiwfn .

Q. What strategies mitigate byproduct formation during the hydrochloride salt formation step?

- Methodological Answer :

- Controlled HCl addition : Use gas entrapment methods to avoid local excess acidity, which promotes hydrolysis of the nitrile to amide .

- Low-temperature precipitation : Add HCl gas at −20°C in anhydrous ether to crystallize the salt selectively .

- Byproduct analysis : LC-MS identifies hydrolyzed amides; optimize reaction time (<4 hrs) to minimize degradation .

Q. How does the phenyl substituent’s position influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Steric effects : Ortho-substituted phenyl groups hinder nucleophilic attack on the nitrile; meta/para positions enhance accessibility .

- Electronic effects : Electron-donating groups (e.g., methoxy) on the phenyl ring increase nitrile electrophilicity, accelerating reactions .

- Comparative studies : Synthesize analogs (e.g., 4-fluoro-phenyl derivatives) and measure reaction kinetics via stopped-flow spectroscopy .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvents?

- Methodological Answer :

- Standardize protocols : Use USP <921> guidelines for solubility testing (e.g., shake-flask method at 25°C) .

- pH dependence : Test solubility in buffered solutions (pH 1–7) to account for protonation state variations .

- Ternary phase diagrams : Map solubility in solvent mixtures (e.g., ethanol/water) to identify optimal crystallization conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.